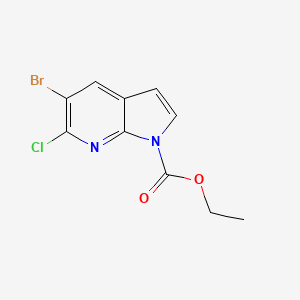

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole

Description

Properties

IUPAC Name |

ethyl 5-bromo-6-chloropyrrolo[2,3-b]pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)14-4-3-6-5-7(11)8(12)13-9(6)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJHWDGOWREDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=CC2=CC(=C(N=C21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole typically involves the Suzuki-Miyaura cross-coupling reaction. This method employs halogenated azaindole derivatives and boronic acids as key reactants . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The process is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of various substituted azaindoles .

Chemical Reactions Analysis

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the azaindole ring.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming carbon-carbon bonds with various boronic acids.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and organic solvents such as toluene . The major products formed depend on the specific reactants and conditions used in the reactions.

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition:

The azaindole framework, including derivatives like 5-bromo-6-chloro-1-ethoxycarbonyl-7-azaindole, has been recognized for its potential as kinase inhibitors. Kinases are critical targets in cancer therapy, and compounds derived from azaindoles have shown promise in modulating kinase activity. For instance, studies have indicated that modifications to the azaindole core can enhance binding affinity and selectivity towards specific kinases, making them valuable candidates in drug development programs aimed at treating various cancers .

Antimicrobial Activity:

Research has also highlighted the antimicrobial properties of azaindole derivatives. The introduction of halogen atoms (like bromine and chlorine) into the structure can significantly affect the compound's biological activity. Preliminary studies suggest that 5-bromo-6-chloro-1-ethoxycarbonyl-7-azaindole exhibits antibacterial activity against certain strains of bacteria, positioning it as a potential lead compound for antibiotic development .

Synthetic Applications

Building Block for Complex Molecules:

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole serves as an essential intermediate in synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is crucial for developing new pharmaceuticals and agrochemicals .

Synthesis of Novel Derivatives:

The compound has been utilized in synthetic pathways to create new derivatives with modified biological profiles. For example, researchers have successfully synthesized a series of substituted azaindoles by varying the groups attached to the core structure. These derivatives often exhibit improved pharmacological properties compared to their parent compounds .

Case Studies

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Ester vs. Methyl/Nitro Groups : The ethoxycarbonyl group at position 1 provides distinct electronic and steric effects compared to methyl (3-bromo-1-methyl-7-azaindole) or nitro (methyl 5-nitro-7-azaindole-3-carboxylate) groups. This influences solubility and reactivity in nucleophilic substitutions .

Synthetic Complexity : Introducing multiple substituents (Br, Cl, CO₂Et) requires sequential halogenation and esterification steps, contrasting with simpler brominated derivatives synthesized via single-step electrophilic substitutions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : Derivatives like N-BOC-protected 7-azaindoles (prepared from halogenated precursors) are critical in synthesizing kinase inhibitors and antiviral agents .

- Regioselectivity Challenges : The steric bulk of the ethoxycarbonyl group in the target compound may hinder reactions at position 1, necessitating tailored catalysts for efficient functionalization .

- Market Availability : While 5-bromo-7-azaindole is commercially accessible (JPY 9,500/g ), the target compound’s niche applications limit its widespread availability, highlighting its status as a besynthetic intermediate .

Biological Activity

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. The compound's unique structure, featuring bromine and chlorine substituents along with an ethoxycarbonyl group, influences its chemical properties and biological interactions. This article delves into the biological activity of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole, summarizing recent research findings, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole is C₉H₈BrClN₂O₂, and it is characterized by the following functional groups:

- Bromine (Br)

- Chlorine (Cl)

- Ethoxycarbonyl group (–COOEt)

Synthesis Methods

The synthesis typically involves the Suzuki-Miyaura cross-coupling reaction , where halogenated azaindole derivatives react with boronic acids. This method allows for the introduction of various substituents at specific positions on the azaindole ring, enhancing its versatility in drug design.

5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole functions primarily as a kinase inhibitor . It interacts with specific protein kinases involved in cell signaling pathways, which are crucial for processes such as cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt abnormal signaling associated with cancer and other diseases .

In Vitro Studies

Recent studies have demonstrated that azaindole derivatives exhibit significant anti-cancer properties. For instance:

- Inhibition of PI3K : 7-Azaindole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K), leading to reduced tumor cell proliferation .

- Selectivity for Kinases : Some derivatives have displayed selectivity against various kinases, including CDK1 and CDK2, with IC₅₀ values in the nanomolar range .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole on glioblastoma cells. The compound exhibited potent anti-proliferative activity, inhibiting cell viability at low concentrations. The mechanism was linked to its ability to inhibit DYRK kinases involved in cancer progression .

Case Study 2: Viral Inhibition

Another research highlighted the compound's potential as an inhibitor of viral polymerases. Azaindole derivatives have been shown to inhibit influenza virus replication by targeting viral polymerase activity, suggesting a broader antiviral application for compounds in this class .

Comparative Analysis with Similar Compounds

The biological activity of 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole can be compared with other azaindoles:

| Compound Name | Biological Activity | Selectivity |

|---|---|---|

| 5-Bromo-7-azaindole | Moderate kinase inhibition | Non-selective |

| 6-Chloro-7-azaindole | Inhibits multiple kinases | Moderate selectivity |

| 7-Azaindole | Anti-cancer via PI3K inhibition | High selectivity for PI3K |

This comparison indicates that while similar compounds may share some biological activities, the unique substituents on 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole enhance its specificity and potency against certain targets.

Q & A

Basic: What are the recommended synthetic routes for 5-Bromo-6-chloro-1-ethoxycarbonyl-7-azaindole, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves halogenation and functionalization of the 7-azaindole core. A common approach is:

Bromination/Chlorination: Use N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) in anhydrous DMF or THF. Excess halogenating agents may lead to over-substitution, requiring careful stoichiometry .

Ethoxycarbonylation: Introduce the ethoxycarbonyl group via a nucleophilic acyl substitution reaction using ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). Solvent polarity significantly impacts reactivity—polar aprotic solvents like DCM enhance electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.